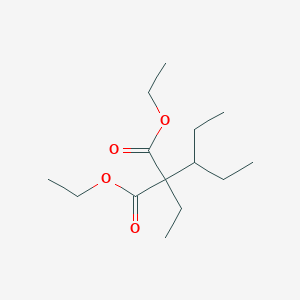
Ammonium p-hydroxybenzenesulphonate
Vue d'ensemble
Description
Ammonium p-hydroxybenzenesulphonate, also known as ammonium 4-hydroxybenzenesulfonate, is an organic compound with the molecular formula C6H9NO4S. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium p-hydroxybenzenesulphonate can be synthesized through the sulfonation of phenol followed by neutralization with ammonium hydroxide. The reaction involves the following steps:
Sulfonation: Phenol is reacted with sulfuric acid to form p-hydroxybenzenesulfonic acid. [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{H}) + \text{H}_2\text{O} ]
Neutralization: The p-hydroxybenzenesulfonic acid is then neutralized with ammonium hydroxide to form this compound. [ \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{H}) + \text{NH}_4\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{NH}_4) + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors and continuous neutralization processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Applications De Recherche Scientifique
Ammonium p-hydroxybenzenesulphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a preservative in biological samples.
Medicine: It has applications in pharmaceutical formulations and as an intermediate in drug synthesis.
Industry: It is used in the manufacture of dyes, pigments, and as a corrosion inhibitor in metal treatment processes.
Mécanisme D'action
The mechanism of action of ammonium p-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and sulfonate groups allow it to interact with enzymes and proteins, affecting their activity.
Pathways Involved: It can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions.
Comparaison Avec Des Composés Similaires
- Ammonium p-toluenesulphonate
- Ammonium p-chlorobenzenesulphonate
- Ammonium p-nitrobenzenesulphonate
Comparison:
- Ammonium p-hydroxybenzenesulphonate is unique due to the presence of the hydroxyl group, which enhances its reactivity and solubility compared to other ammonium benzenesulphonates.
- Ammonium p-toluenesulphonate has a methyl group, making it less reactive.
- Ammonium p-chlorobenzenesulphonate contains a chlorine atom, which affects its electron density and reactivity.
- Ammonium p-nitrobenzenesulphonate has a nitro group, making it more electron-withdrawing and less reactive in certain reactions.
Propriétés
IUPAC Name |
azane;4-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYHJMSEJPTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201403 | |
| Record name | Ammonium p-hydroxybenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-97-2 | |
| Record name | Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium p-phenolsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammonium p-hydroxybenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium p-hydroxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)





